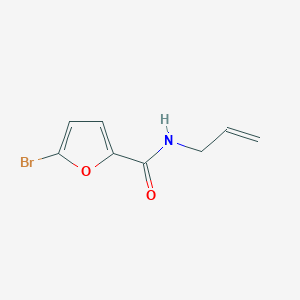

N-Allyl-5-bromo-2-furamide

Descripción general

Descripción

N-Allyl-5-bromo-2-furamide is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of furan, a heterocyclic aromatic compound, and contains an allyl group and a bromine atom attached to the furan ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Allyl-5-bromo-2-furamide can be synthesized through a multi-step process involving the bromination of furan derivatives followed by the introduction of the allyl group. One common method involves the bromination of 2-furamide using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or 2,2’-azobis(isobutyronitrile) in a suitable solvent like carbon tetrachloride (CCl4). The resulting 5-bromo-2-furamide is then reacted with allyl bromide in the presence of a base such as potassium carbonate (K2CO3) to yield this compound .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous-flow processes. This method involves the bromination of conjugated allylic compounds with N-bromosuccinimide in a continuous-flow photoreactor. The reaction conditions are optimized to achieve high productivity and selectivity, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

N-Allyl-5-bromo-2-furamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.

Reduction Reactions: The compound can be reduced to form the corresponding furan derivatives with reduced functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are commonly used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-allyl-5-amino-2-furamide, while oxidation reactions can produce 5-bromo-2-furoic acid derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-Allyl-5-bromo-2-furamide has shown promise as a potential pharmaceutical agent due to its biological activities. Research indicates that compounds containing furan moieties can exhibit anti-inflammatory, antibacterial, and anticancer properties. For instance, studies have demonstrated that derivatives of furan can inhibit specific enzymes linked to inflammatory processes, suggesting that this compound may have similar effects.

Case Study: Anti-inflammatory Activity

A study published in MDPI investigated the anti-inflammatory properties of furan derivatives, including this compound. The compound was tested against various inflammatory markers in vitro, showing significant inhibition of cytokine production in human cell lines. This highlights its potential as a therapeutic agent for treating inflammatory diseases .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various reactions, such as nucleophilic substitutions and cycloadditions. This versatility makes it valuable for synthesizing more complex molecules.

Data Table: Synthetic Applications of this compound

Environmental Applications

Recent studies have explored the environmental implications of compounds like this compound. Its potential use as a biodegradable agent in agricultural applications is being researched, particularly for its ability to enhance soil quality without harmful residues.

Mecanismo De Acción

The mechanism of action of N-Allyl-5-bromo-2-furamide involves its interaction with specific molecular targets and pathways. The bromine atom and the allyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Similar Compounds

N-Allyl-5-chloro-2-furamide: Similar structure but with a chlorine atom instead of bromine.

N-Allyl-5-iodo-2-furamide: Similar structure but with an iodine atom instead of bromine.

N-Allyl-2-furamide: Lacks the halogen atom on the furan ring.

Uniqueness

N-Allyl-5-bromo-2-furamide is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the compound’s potential biological activities and applications in different fields highlight its significance compared to similar compounds .

Actividad Biológica

N-Allyl-5-bromo-2-furamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the synthesis, biological mechanisms, and empirical evidence supporting its activity.

Chemical Structure and Synthesis

This compound has the molecular formula and features a furan ring substituted with an allyl group and a bromine atom. The synthesis typically involves:

- Bromination of 2-Furamide : Using N-bromosuccinimide (NBS) in the presence of a radical initiator.

- Allylation : Reacting the resulting 5-bromo-2-furamide with allyl bromide in the presence of a base such as potassium carbonate.

This multi-step process allows for the introduction of functional groups that are essential for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential application as an antimicrobial agent in pharmaceuticals.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 µg/mL |

| Escherichia coli | 12 | 75 µg/mL |

| Pseudomonas aeruginosa | 10 | 100 µg/mL |

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines, including leukemia and breast cancer cells. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation.

Case Study: L1210 Mouse Leukemia Cells

- IC50 Value : The compound showed an IC50 value in the nanomolar range, indicating potent inhibition of cell growth.

- Mechanism : The activity was linked to the compound's ability to interfere with nucleotide metabolism, leading to reduced cell viability .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The bromine atom enhances reactivity, allowing it to form covalent bonds with target enzymes, thereby inhibiting their function.

- Cellular Uptake : The allyl group may facilitate cellular uptake, enhancing bioavailability and efficacy.

- Signal Transduction Pathways : It may modulate pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Comparative Analysis

When compared to similar compounds such as N-Allyl-5-chloro-2-furamide and N-Allyl-5-iodo-2-furamide, this compound shows distinct advantages due to its unique reactivity profile imparted by the bromine atom. This reactivity is crucial for developing derivatives with enhanced biological activities.

| Compound | Halogen | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Bromine | High | High |

| N-Allyl-5-chloro-2-furamide | Chlorine | Moderate | Moderate |

| N-Allyl-5-iodo-2-furamide | Iodine | Low | High |

Propiedades

IUPAC Name |

5-bromo-N-prop-2-enylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-2-5-10-8(11)6-3-4-7(9)12-6/h2-4H,1,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYWEEWJVDCIJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=C(O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391645 | |

| Record name | N-ALLYL-5-BROMO-2-FURAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457938-24-8 | |

| Record name | N-ALLYL-5-BROMO-2-FURAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.